molecular formula C21H18ClFN2O4S B11427243 methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate

Cat. No.: B11427243
M. Wt: 448.9 g/mol
InChI Key: HDSXGXFYQQEYDT-UHFFFAOYSA-N
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Description

Methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:

    Chemical Formula: CHClFNOS

    IUPAC Name: this compound

This compound belongs to the thiazine class and contains a thiazine ring fused with a carboxylate group. It exhibits interesting pharmacological properties and has applications in various fields.

Preparation Methods

Synthetic Routes:: The synthesis of methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate involves several steps. One common synthetic route includes the following:

    Condensation Reaction: Start with the condensation of 3-chloro-4-fluoroaniline and 4-methoxyphenylacetic acid to form an imine intermediate.

    Thiazine Ring Formation: Cyclization of the imine intermediate with thionyl chloride or phosphorus pentasulfide leads to the formation of the thiazine ring.

    Esterification: The carboxylic acid group is esterified with methanol to obtain the final compound.

Industrial Production:: Industrial production methods typically involve large-scale synthesis using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate undergoes various reactions:

    Oxidation: It can be oxidized to form corresponding sulfoxide or sulfone derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The chlorine and fluorine atoms can be substituted by other functional groups.

Common reagents include thionyl chloride, phosphorus pentasulfide, and reducing agents.

Scientific Research Applications

This compound finds applications in:

    Medicine: It may exhibit antimicrobial, antiviral, or anticancer properties.

    Chemical Biology: Researchers study its interactions with biological macromolecules.

    Industry: It could be used as a precursor for other compounds.

Mechanism of Action

The exact mechanism of action is still under investigation. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While methyl (2Z)-2-[(3-chloro-4-fluorophenyl)imino]-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxylate is unique due to its thiazine ring and specific substituents, similar compounds include thiazines, imines, and carboxylates.

Properties

Molecular Formula

C21H18ClFN2O4S

Molecular Weight

448.9 g/mol

IUPAC Name

methyl 2-(3-chloro-4-fluorophenyl)imino-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-1,3-thiazine-6-carboxylate

InChI

InChI=1S/C21H18ClFN2O4S/c1-28-15-6-3-13(4-7-15)9-10-25-19(26)12-18(20(27)29-2)30-21(25)24-14-5-8-17(23)16(22)11-14/h3-8,11-12H,9-10H2,1-2H3

InChI Key

HDSXGXFYQQEYDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCN2C(=O)C=C(SC2=NC3=CC(=C(C=C3)F)Cl)C(=O)OC

Origin of Product

United States

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